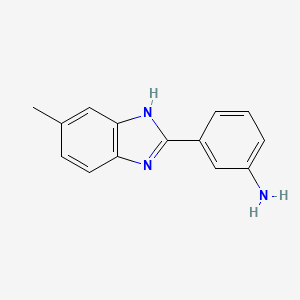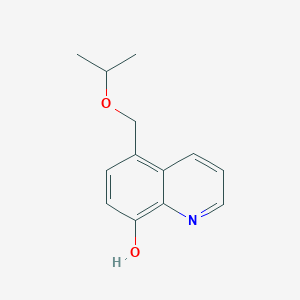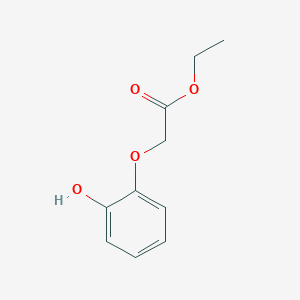
3-氯-4-氟苯基异氰酸酯
概述
描述
3-Chloro-4-fluorophenyl isocyanate: is an organic compound with the molecular formula C7H3ClFNO . It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the third position and a fluorine atom at the fourth position. This compound is used in various chemical synthesis processes due to its reactivity and ability to form diverse chemical structures .
科学研究应用
Chemistry: 3-Chloro-4-fluorophenyl isocyanate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is used to synthesize biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, 3-chloro-4-fluorophenyl isocyanate is used in the production of polymers and specialty chemicals. It is also utilized in the manufacture of coatings, adhesives, and sealants .
作用机制
Target of Action
3-Chloro-4-fluorophenyl isocyanate is a chemical compound used in various chemical syntheses
Mode of Action
The mode of action of 3-Chloro-4-fluorophenyl isocyanate is primarily through its isocyanate group. Isocyanates can form covalent bonds with compounds containing active hydrogen atoms, leading to the formation of urethane or urea linkages . This property is often utilized in the synthesis of polymers, resins, and other complex organic compounds.
Result of Action
The result of the action of 3-Chloro-4-fluorophenyl isocyanate is typically the formation of new compounds through the creation of urethane or urea linkages . The exact molecular and cellular effects would depend on the specific compounds it reacts with and the conditions under which these reactions occur.
Action Environment
The action, efficacy, and stability of 3-Chloro-4-fluorophenyl isocyanate can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms would be necessary for it to exhibit its characteristic reactivity . Additionally, factors such as temperature, pH, and solvent can also affect its stability and reactivity .
生化分析
Biochemical Properties
3-Chloro-4-fluorophenyl isocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including amino acids, peptides, and proteins, through the formation of covalent bonds with nucleophilic groups such as amines and thiols. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
The effects of 3-Chloro-4-fluorophenyl isocyanate on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of certain genes involved in stress response and apoptosis. Additionally, 3-Chloro-4-fluorophenyl isocyanate can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Chloro-4-fluorophenyl isocyanate exerts its effects through covalent modification of biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, 3-Chloro-4-fluorophenyl isocyanate can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-fluorophenyl isocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 3-Chloro-4-fluorophenyl isocyanate has been shown to cause persistent changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-fluorophenyl isocyanate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of 3-Chloro-4-fluorophenyl isocyanate can cause adverse effects such as tissue damage and organ toxicity .
Metabolic Pathways
3-Chloro-4-fluorophenyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can be metabolized through hydrolysis, oxidation, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall impact of 3-Chloro-4-fluorophenyl isocyanate on cellular function and organism health .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-fluorophenyl isocyanate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of 3-Chloro-4-fluorophenyl isocyanate can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of 3-Chloro-4-fluorophenyl isocyanate is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of 3-Chloro-4-fluorophenyl isocyanate within subcellular structures can influence its interactions with biomolecules and its overall impact on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3-chloro-4-fluoroaniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
3-Chloro-4-fluoroaniline+Phosgene→3-Chloro-4-fluorophenyl isocyanate+Hydrogen chloride
The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to control the reaction rate and prevent decomposition .
Industrial Production Methods: In industrial settings, the production of 3-chloro-4-fluorophenyl isocyanate often involves the use of automated reactors to ensure precise control over reaction conditions. The use of phosgene, a highly toxic and reactive gas, necessitates stringent safety measures and specialized equipment to handle and contain the gas .
化学反应分析
Types of Reactions: 3-Chloro-4-fluorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes to form four-membered ring structures.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-chloro-4-fluoroaniline and carbon dioxide.
Common Reagents and Conditions:
Amines: React with 3-chloro-4-fluorophenyl isocyanate to form ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a catalyst or elevated temperatures.
Thiols: React to form thiocarbamates, typically under basic conditions.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Thiocarbamates: Formed from reactions with thiols.
相似化合物的比较
3-Chlorophenyl isocyanate: Similar structure but lacks the fluorine atom.
4-Chlorophenyl isocyanate: Chlorine atom at the fourth position instead of the third.
3-Fluorophenyl isocyanate: Similar structure but lacks the chlorine atom.
Uniqueness: 3-Chloro-4-fluorophenyl isocyanate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and the properties of the products formed from its reactions. The presence of both electron-withdrawing groups can enhance the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles .
属性
IUPAC Name |
2-chloro-1-fluoro-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIPJBUXMFLHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370408 | |
| Record name | 3-Chloro-4-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50529-33-4 | |
| Record name | 3-Chloro-4-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-fluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
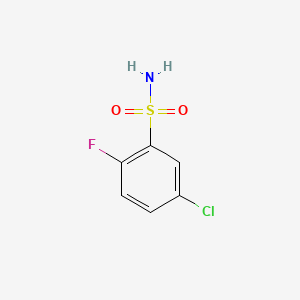
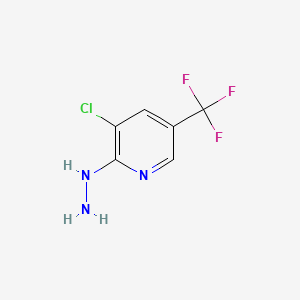
![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)
![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)
![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

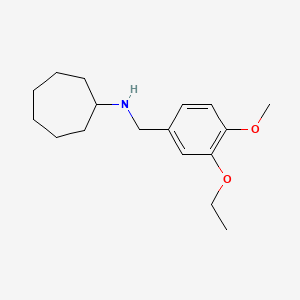
![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)
